molecular formula C9H5ClFN3OS B5375400 2-chloro-4-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide

2-chloro-4-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide

Cat. No. B5375400
M. Wt: 257.67 g/mol
InChI Key: MSYGWNGMMYMSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been reported to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have reported that 2-chloro-4-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide can affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-4-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide in lab experiments is its diverse biological activities. This compound can be used to study a wide range of biological processes, including inflammation, cell proliferation, and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 2-chloro-4-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail to better understand its biological activities. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide involves the reaction of 2-chloro-4-fluoroaniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to form the final compound. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

2-chloro-4-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.

properties

IUPAC Name

2-chloro-4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3OS/c10-7-3-5(11)1-2-6(7)8(15)13-9-14-12-4-16-9/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYGWNGMMYMSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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